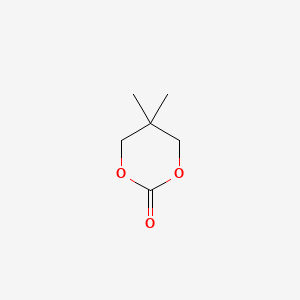

5,5-Dimethyl-1,3-dioxan-2-one

Cat. No. B1295347

Key on ui cas rn:

3592-12-9

M. Wt: 130.14 g/mol

InChI Key: JRFXQKZEGILCCO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04423205

Procedure details

A mixture of 208 grams (2 moles) 2,2-dimethyl-1,3-propanediol (neopentyl glycol), 295 grams diethyl carbonate, and 4.3 grams NaOCH3 was placed in a flask equipped with an 18-inch vigreux column and heated gradually to 130° C. About 230 ml ethanol was distilled. When the pot temperature reached 150°-160° C. excess diethyl carbonate was removed under reduced pressure. The resulting product was dissolved in benzene, washed with water, and concentrated. This product was recrystallized from ether and isolated as pure 5,5-dimethyl-1,3-dioxan-2-one. A 75 gram sample had a melting point of 108° C., very nearly matching that in the literature (109° C.).

Name

NaOCH3

Quantity

4.3 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[C:8](=O)(OCC)[O:9]CC.O(C)[Na]>>[CH3:1][C:2]1([CH3:7])[CH2:5][O:6][C:8](=[O:9])[O:4][CH2:3]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

208 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CO)(CO)C

|

|

Name

|

|

|

Quantity

|

295 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)=O

|

|

Name

|

NaOCH3

|

|

Quantity

|

4.3 g

|

|

Type

|

reactant

|

|

Smiles

|

O([Na])C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was placed in a flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an 18-inch vigreux column

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

About 230 ml ethanol was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 150°-160° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting product was dissolved in benzene

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This product was recrystallized from ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(COC(OC1)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |